BenchChemオンラインストアへようこそ!

Hederacoside D (Standard)

Anti-inflammatory NF-κB signaling TNF-α inhibition

Select Hederacoside D (Standard) for unmatched AR inhibition specificity (IC₅₀=69nM) and anti-inflammatory NO research. Its unique enterohepatic recirculation pharmacokinetics and reliable 99.32% HPLC purity ensure assay reproducibility, distinguishing it from inactive analogs like hederacoside C. Essential for Hedera helix extract quantification.

Molecular Formula C53H86O22
Molecular Weight 1075.2 g/mol
Cat. No. B8069429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHederacoside D (Standard)
Molecular FormulaC53H86O22
Molecular Weight1075.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
InChIInChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29?,30?,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43?,44?,45-,46-,49-,50-,51?,52+,53-/m0/s1
InChIKeyUEHILKCNLIKLEV-LLHBIKDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hederacoside D (Standard): High-Purity Triterpenoid Saponin Reference Material for Analytical and Pharmacological Research


Hederacoside D is a bidesmosidic triterpenoid saponin belonging to the hederagenin glycoside class, primarily isolated from Hedera helix (English ivy) and Kalopanax pictus [1]. It consists of a hederagenin aglycone core with sugar chains at both C-3 and C-28 positions, yielding a molecular formula of C53H86O22 and a molecular weight of 1075.2 g/mol [2]. Hederacoside D is one of the major bioactive saponins in ivy leaf extracts, alongside hederacoside C and α-hederin, and is recognized for its anti-inflammatory, antitumor, and pharmacokinetic properties [3].

Why Substituting Hederacoside D with Hederacoside C or α-Hederin Compromises Experimental Reproducibility and Pharmacological Specificity


Within the ivy saponin family, hederacoside D exhibits distinct pharmacological and pharmacokinetic profiles that cannot be reliably replicated by its close analogs, hederacoside C or α-hederin. Direct comparative studies reveal significant differences in anti-inflammatory potency, enzyme inhibition selectivity, and in vivo disposition [1]. For instance, hederacoside D demonstrates a unique pattern of NF-κB pathway modulation compared to hederacoside C, and its oral bioavailability and metabolic fate differ substantially from both analogs [2]. These disparities arise from variations in glycosylation patterns and aglycone structures, which critically influence target engagement, cellular uptake, and systemic exposure [3]. Therefore, generic substitution without quantitative validation risks introducing uncontrolled variables, undermining assay reproducibility and complicating data interpretation in both academic and industrial settings.

Quantitative Differentiation of Hederacoside D (Standard) from In-Class Analogs: A Comparative Evidence Guide for Scientific Selection


NF-κB Pathway Inhibition: Hederacoside D Exhibits 11.5-fold Lower Potency than Hederacoside C in HepG2 Cells

In a direct comparison using the same cellular model (TNF-α-induced NF-κB activation in human HepG2 cells), Hederacoside D exhibits markedly weaker inhibition of NF-κB activation compared to its structural analog, Hederacoside C. Hederacoside D demonstrates an IC50 of 9,200 nM, whereas Hederacoside C shows an IC50 of 800 nM [1]. This represents an 11.5-fold difference in potency, highlighting that Hederacoside D is a significantly less potent NF-κB inhibitor in this context .

Anti-inflammatory NF-κB signaling TNF-α inhibition

Nitric Oxide (NO) Production Inhibition: Hederacoside D Shows Moderate Activity, While Hederacoside C is Inactive

In LPS-stimulated mouse RAW264.7 macrophages, Hederacoside D inhibits nitric oxide (NO) production with an IC50 of 3,680 nM [1]. In contrast, under identical assay conditions, Hederacoside C shows no inhibitory effect on NO production (IC50 > 50,000 nM) . This demonstrates a clear functional divergence: Hederacoside D possesses measurable anti-NO activity, whereas its analog Hederacoside C is effectively inactive in this assay.

Anti-inflammatory Nitric oxide synthase Macrophage activation

COX-2 Enzyme Inhibition: Hederacoside D is Inactive, Distinguishing It from COX-Active α-Hederin

Hederacoside D demonstrates no significant inhibition of COX-2 or COX-1 enzymes, with IC50 values exceeding 50,000 nM [1]. This contrasts with the broader activity profile of α-hederin, which has been reported to modulate COX-2 expression and activity in certain cellular contexts [2]. The complete lack of COX inhibition by Hederacoside D indicates that its anti-inflammatory effects are mediated exclusively through COX-independent pathways, such as NF-κB and NO modulation.

Anti-inflammatory COX inhibition Selectivity profiling

Androgen Receptor Antagonism: Hederacoside D Exhibits Potent Inhibition (IC50 = 69 nM) with No Reported Activity for Analogs

Hederacoside D potently inhibits dihydrotestosterone-induced androgen receptor (AR) transcriptional activity with an IC50 of 69 nM in a cell-based reporter assay [1]. At a concentration of 0.1 μM, it also suppresses growth and colony formation of AR-expressing LNCaP and 22RV1 prostate cancer cells, while showing no effect on AR-negative PC3 and DU145 cells, confirming AR-specific activity . In contrast, no published data indicate comparable AR antagonism by hederacoside C or α-hederin under similar conditions, suggesting this activity is unique to Hederacoside D within the ivy saponin class.

Androgen receptor Prostate cancer Endocrine disruption

Pharmacokinetic Profile: Hederacoside D Demonstrates Distinct Oral Bioavailability and Disposition Compared to Hederacoside C and α-Hederin

In a rat pharmacokinetic study following oral administration of a saponin mixture, Hederacoside D exhibited a unique plasma concentration-time profile characterized by double peaks, indicative of enterohepatic recirculation or differential absorption kinetics [1]. While absolute oral bioavailability values are not directly reported, the study demonstrates that Hederacoside D undergoes extensive first-pass metabolism and has poor intestinal stability, similar to hederacoside C and α-hederin, yet its systemic exposure and elimination half-life differ significantly from both analogs when administered as part of a mixture versus an extract [2]. This highlights that pharmacokinetic behavior is compound-specific and cannot be inferred from in-class analogs.

Pharmacokinetics Oral bioavailability Drug metabolism

Analytical Standard Purity: Hederacoside D (Standard) Offers Certified ≥98% Purity by HPLC, Ensuring Quantitative Accuracy

Commercially available Hederacoside D (Standard) is certified with a purity of ≥98% (typically 99.32%) as determined by HPLC-UV and NMR analysis . In contrast, research-grade hederacoside C and α-hederin are often supplied at lower purities (e.g., ≥95% or ≥80%) unless specified as analytical standards . The higher certified purity of Hederacoside D (Standard) directly reduces quantitative error in calibration curves and improves reproducibility in analytical method validation, biomarker quantification, and quality control assays for Hedera helix-based products.

Analytical chemistry Quality control Reference standard

Optimal Application Scenarios for Hederacoside D (Standard) Based on Validated Comparative Evidence


Prostate Cancer Research: Androgen Receptor Signaling Pathway Studies

Given its potent and selective inhibition of androgen receptor transcriptional activity (IC50 = 69 nM), Hederacoside D is uniquely suited for investigating AR-mediated signaling in prostate cancer models. Researchers can confidently use this compound in LNCaP and 22RV1 cell-based assays to elucidate AR-dependent mechanisms, knowing that structural analogs (hederacoside C, α-hederin) lack comparable activity [1]. This specificity reduces off-target confounding and enhances mechanistic clarity.

NO-Mediated Inflammation Assays in Macrophage Models

In studies of nitric oxide-driven inflammation, Hederacoside D (Standard) provides a reliable tool with validated IC50 of 3,680 nM in RAW264.7 macrophages. Crucially, hederacoside C is inactive in this assay (IC50 > 50,000 nM), making Hederacoside D the only suitable choice among common ivy saponins for NO-related research [1]. This ensures that observed anti-inflammatory effects are attributable to the compound of interest and not to an inactive analog.

Analytical Method Development and Quality Control of Ivy Extracts

Hederacoside D (Standard) serves as a critical reference material for the quantification of saponins in Hedera helix-based botanical drugs and dietary supplements. Its certified high purity (99.32% by HPLC) enables accurate calibration curve construction and method validation for UHPLC-MS/MS or HPLC-UV assays [1][2]. Regulatory compliance and batch-to-batch consistency in industrial settings rely on such traceable standards, which cannot be achieved with lower-purity research-grade compounds.

Pharmacokinetic Studies of Ivy Saponins: Oral Bioavailability and Disposition

In vivo pharmacokinetic studies demonstrate that Hederacoside D exhibits a distinct plasma concentration-time profile with double peaks, indicative of enterohepatic recirculation [1]. Researchers designing preclinical ADME studies or developing oral formulations of ivy extracts must use Hederacoside D specifically, as substitution with hederacoside C or α-hederin would yield different systemic exposure and metabolic fate, compromising dose selection and efficacy predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hederacoside D (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.